molecular formula C13H17N3O2 B2675917 3-tert-butyl-1-(2-methyl-1,3-benzoxazol-6-yl)urea CAS No. 861210-72-2

3-tert-butyl-1-(2-methyl-1,3-benzoxazol-6-yl)urea

Cat. No.: B2675917
CAS No.: 861210-72-2
M. Wt: 247.298
InChI Key: FWWWPADFKJYORB-UHFFFAOYSA-N
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Description

3-tert-Butyl-1-(2-methyl-1,3-benzoxazol-6-yl)urea is a urea derivative featuring a benzoxazole core substituted with a methyl group at position 2 and a tert-butyl group at position 2. The benzoxazole moiety is a heterocyclic aromatic system known for its electron-withdrawing properties and metabolic stability, making it a common pharmacophore in medicinal chemistry. The urea linkage (-NH-C(O)-NH-) provides hydrogen-bonding capabilities, which are critical for interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

1-tert-butyl-3-(2-methyl-1,3-benzoxazol-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-8-14-10-6-5-9(7-11(10)18-8)15-12(17)16-13(2,3)4/h5-7H,1-4H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWWPADFKJYORB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)NC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1-(2-methyl-1,3-benzoxazol-6-yl)urea typically involves the reaction of 2-methyl-1,3-benzoxazole with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-tert-butyl-1-(2-methyl-1,3-benzoxazol-6-yl)urea may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-1-(2-methyl-1,3-benzoxazol-6-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of benzoxazole, including 3-tert-butyl-1-(2-methyl-1,3-benzoxazol-6-yl)urea, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures showed promising results against various cancer cell lines, including breast and colon cancer. The mechanism often involves the inhibition of key enzymes and pathways associated with cancer cell proliferation and survival .

Antimicrobial Properties
Benzoxazole derivatives have also been reported to possess antimicrobial activity. For instance, certain urea derivatives were evaluated for their inhibitory effects on bacterial and fungal strains. The minimal inhibitory concentrations (MICs) were determined, indicating the potential use of these compounds as antimicrobial agents in clinical settings .

Neuroprotective Effects
Recent studies have suggested that some benzoxazole derivatives can exert neuroprotective effects. These compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases like Alzheimer's .

Agricultural Applications

Herbicides and Fungicides
The compound's structure suggests potential applications in agriculture as herbicides or fungicides. Similar benzoxazole derivatives have been utilized in agricultural chemistry for their ability to inhibit specific plant pathogens or weed growth. Their effectiveness often stems from their ability to disrupt metabolic processes in target organisms .

Plant Growth Regulators
There is ongoing research into the use of benzoxazoles as plant growth regulators. These compounds can influence plant growth by modulating hormonal pathways, potentially leading to enhanced crop yields and resistance to environmental stresses .

Material Science

Polymer Additives
In material science, benzoxazole derivatives are being explored as additives in polymer formulations. Their unique chemical properties can enhance the thermal stability and mechanical strength of polymers, making them suitable for various industrial applications .

Fluorescent Materials
The luminescent properties of certain benzoxazole compounds make them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. The incorporation of these compounds into materials can lead to improved performance in electronic devices .

Case Study 1: Anticancer Evaluation

A series of synthesized urea derivatives were tested against human cancer cell lines (HCT116, MCF-7). The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting enhanced potency against cancer cells .

Case Study 2: Agricultural Efficacy

Field trials using a benzoxazole-based herbicide showed a significant reduction in weed biomass compared to untreated controls. The compound's efficacy was attributed to its selective action on specific weed species without adversely affecting crop health .

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-(2-methyl-1,3-benzoxazol-6-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Urea Derivatives with Benzoxazole and Heteroaryl Substituents

Compound Name / ID Substituents / Modifications Key Features / Inferred Properties Source
3-tert-Butyl-1-(2-methyl-1,3-benzoxazol-6-yl)urea - Benzoxazole (2-methyl)
- tert-Butyl at urea N3
Potential for enhanced lipophilicity due to tert-butyl; hydrogen-bond donor/acceptor via urea Core Compound
1-(3-tert-Butyl-1-(4-isopropylphenyl)-1H-pyrazol-5-yl)-3-(5-(2-morpholinoethoxy)-2H-chromen-8-yl)urea (40i) - Pyrazole with 4-isopropylphenyl
- Morpholinoethoxy chromene
Increased solubility from morpholinoethoxy group; extended π-system for target interaction
1-(3-tert-Butyl-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-5-yl)-3-(5-(2-morpholinoethoxy)-2H-chromen-8-yl)urea (40j) - Halogenated aryl (Cl, F)
- Morpholinoethoxy chromene
Electron-withdrawing substituents may enhance binding affinity; halogenation improves metabolic stability
1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea - Naphthyridine substituent
- Benzoxazole (2-methyl)
Dual heteroaryl system may improve DNA/RNA interaction; planar structure for intercalation

Key Observations :

  • Lipophilicity: The tert-butyl group in the core compound likely increases membrane permeability compared to polar analogs like 40i and 40j, which contain morpholinoethoxy groups .
  • Hydrogen Bonding: All urea derivatives retain the -NH-C(O)-NH- motif, enabling interactions with biological targets.
  • Aromatic Systems : The naphthyridine substituent in the compound from introduces a larger π-system, which may favor interactions with nucleic acids or aromatic residues in enzyme active sites .

Benzoxazole-Containing Heterocycles in Patent Literature

lists quinolizinone derivatives with 2-methyl-1,3-benzoxazol-6-yl groups and piperazine-based substituents (e.g., compounds 55–75).

  • Piperazine Modifications : Substituents such as 4-methylpiperazine (compound 60) or 3,4-dimethylpiperazine (compound 70) suggest targeting of G-protein-coupled receptors (GPCRs) or kinases, where basic nitrogen atoms facilitate ionic interactions .
  • Biological Implications : The absence of urea linkages in these compounds may reduce hydrogen-bonding capacity but increase flexibility for hydrophobic pocket binding .

Biological Activity

3-tert-butyl-1-(2-methyl-1,3-benzoxazol-6-yl)urea is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 3-tert-butyl-1-(2-methyl-1,3-benzoxazol-6-yl)urea can be represented as follows:

C13H16N2O2\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}_{2}

This compound features a urea moiety connected to a benzoxazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of benzoxazole exhibit varying degrees of antimicrobial activity. In particular, compounds related to benzoxazole have shown selective action against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against Candida albicans .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
1Bacillus subtilis32 µg/mL
2Escherichia coli64 µg/mL
3Candida albicans16 µg/mL

Anticancer Activity

Several studies have highlighted the cytotoxic effects of benzoxazole derivatives on various cancer cell lines. For instance, compounds have been tested against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells. The results indicated that certain derivatives significantly inhibited cell proliferation with lower toxicity to normal cells .

Table 2: Cytotoxicity of Benzoxazole Derivatives on Cancer Cell Lines

CompoundCell LineIC50 (µM)Normal Cell Toxicity
AMCF-715Low
BA54920Moderate
CPC310High

The biological activities of 3-tert-butyl-1-(2-methyl-1,3-benzoxazol-6-yl)urea can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some benzoxazole derivatives inhibit key enzymes involved in bacterial cell wall synthesis.
  • Disruption of Membrane Integrity : Compounds may disrupt the integrity of microbial membranes leading to cell lysis.
  • Induction of Apoptosis in Cancer Cells : Certain derivatives trigger apoptotic pathways in cancer cells through the activation of caspases.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzoxazole derivatives demonstrated that compound A exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study utilized a broth microdilution method to determine MIC values, confirming the compound's potential as a lead for antibiotic development .

Case Study 2: Anticancer Properties

In vitro testing revealed that compound B significantly reduced viability in MCF-7 breast cancer cells with an IC50 value of 15 µM. Further analysis indicated that this compound induced apoptosis through mitochondrial pathways, making it a promising candidate for further development as an anticancer agent .

Q & A

Q. Table 1. Key Challenges in Synthesis and Purification

ChallengeMitigation StrategySupporting Evidence
Hydrolysis of urea groupUse anhydrous solvents, inert atmosphere
Low yield in coupling stepOptimize catalyst (e.g., DBU, 0.5 mol%)
Co-elution in HPLCGradient elution (5→95% acetonitrile in 20 min)

Q. Table 2. Statistical Methods for Data Contradiction Analysis

ScenarioMethodApplication Example
Inter-lab variabilityMixed-effects ANOVACompare IC₅₀ values across labs
Non-linear optimizationCentral composite designReaction temperature vs. yield
Meta-analysis of bioactivityRandom-effects modelAggregate IC₅₀ datasets

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